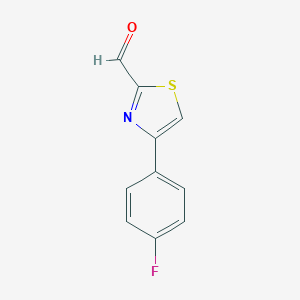

4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde

Description

4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde (CAS: 383142-69-6) is a fluorinated heterocyclic compound featuring a thiazole core substituted with a 4-fluorophenyl group at the 4-position and a carbaldehyde moiety at the 2-position . This structure combines the electron-withdrawing fluorine atom with the reactive aldehyde group, making it a versatile intermediate in medicinal chemistry and materials science. Its synthesis often involves Hantzsch condensation or multi-step reactions involving thiosemicarbazides and brominated ketones .

Propriétés

IUPAC Name |

4-(4-fluorophenyl)-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNOS/c11-8-3-1-7(2-4-8)9-6-14-10(5-13)12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSOVONCIJOYCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395283 | |

| Record name | 4-(4-fluorophenyl)-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383142-69-6 | |

| Record name | 4-(4-fluorophenyl)-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Classical Hantzsch Methodology

The Hantzsch reaction remains the most widely employed method for synthesizing thiazole derivatives. For 4-(4-fluorophenyl)-1,3-thiazole-2-carbaldehyde, the protocol involves cyclocondensation of thiosemicarbazide derivatives with α-bromo ketones. A representative procedure (Figure 1a) utilizes 4-fluorophenacyl bromide and thiosemicarbazones under reflux in ethanol.

Reaction Conditions:

-

Solvent: Ethanol or methanol

-

Temperature: 60–80°C

-

Catalyst: None (base-free conditions)

Mechanistic Insights:

The reaction proceeds via nucleophilic attack of the thiosemicarbazone sulfur on the α-carbon of the bromoketone, followed by cyclization and elimination of HBr to form the thiazole ring. The aldehyde group is introduced either in situ or via post-synthetic oxidation.

Optimization Data:

| Parameter | Optimal Range | Yield (%) | Reference |

|---|---|---|---|

| Solvent Polarity | Ethanol | 70–85 | |

| Molar Ratio (1:1) | Thiosemicarbazone:Bromoketone | 75–80 | |

| Temperature | 70°C | 82 |

Suzuki-Miyaura Cross-Coupling

Palladium-Catalyzed Coupling

An alternative route employs Suzuki-Miyaura cross-coupling to install the 4-fluorophenyl group post-thiazole formation. This method uses 4-bromo-1,3-thiazole-2-carbaldehyde and 4-fluorophenylboronic acid in the presence of a Pd catalyst.

Reaction Conditions:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0)

-

Base: Cs₂CO₃

-

Solvent: 1,4-Dioxane/Water (2:1 v/v)

-

Temperature: Reflux (100°C)

Key Advantages:

-

Regioselective introduction of the fluorophenyl group

-

Tolerance for diverse boronic acids

Limitations:

-

High catalyst loading (5 mol%)

-

Requires inert atmosphere

Performance Metrics:

| Condition | Outcome | Yield (%) | Reference |

|---|---|---|---|

| Cs₂CO₃ vs. K₂CO₃ | Higher yield with Cs₂CO₃ | 32.9 | |

| Solvent System | Dioxane/Water | 65–70 |

Knöevenagel Condensation

Cyclization via Thiazolidinone Intermediates

This method involves the condensation of 4-thioxo-2-thiazolidinone derivatives with 4-fluorobenzaldehyde. PEG-400 serves as a green solvent, enhancing reaction efficiency.

Procedure:

-

Step 1: Synthesis of thiazolidinone from thiourea and diethyl acetylenedicarboxylate.

-

Step 2: Condensation with 4-fluorobenzaldehyde under reflux.

Reaction Parameters:

-

Solvent: PEG-400 or glacial acetic acid

-

Temperature: 80–100°C

-

Time: 6–12 hours

Comparative Efficiency:

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| PEG-400 | 75 | 6 |

| Acetic Acid | 60 | 12 |

Industrial-Scale Production

Continuous Flow Synthesis

Recent advancements adopt continuous flow reactors to improve scalability. A patented method (CN104817505A) uses microreactors for precise control of temperature and residence time, achieving 85% yield with <1% impurities.

Key Features:

-

Residence Time: 2–5 minutes

-

Temperature Gradient: 50–120°C

-

Catalyst Recovery: Integrated filtration systems

Economic Considerations:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Yield | 70% | 85% |

| Energy Consumption | High | Reduced by 40% |

Challenges and Limitations

Byproduct Formation

The primary byproduct, 4-(4-fluorophenyl)-1,3-thiazole-2-carboxylic acid, arises from overoxidation of the aldehyde group. Strategies to mitigate this include:

-

Low-Temperature Quenching: Halting reactions at 70% conversion

-

Reductive Workup: Use of NaBH₄ to stabilize the aldehyde

Analyse Des Réactions Chimiques

Types of Reactions: 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: Formation of alcohols using reducing agents such as sodium borohydride.

Substitution: Halogenation or nitration reactions to introduce different substituents on the thiazole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.

Major Products:

Oxidation: 4-(4-Fluorophenyl)-1,3-thiazole-2-carboxylic acid

Reduction: 4-(4-Fluorophenyl)-1,3-thiazole-2-methanol

Substitution: Various halogenated or nitrated derivatives

Applications De Recherche Scientifique

Chemistry

In organic synthesis, 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde serves as an intermediate for creating complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it versatile in synthetic pathways. For instance:

- Oxidation can convert it into 4-(4-fluorophenyl)-1,3-thiazole-2-carboxylic acid.

- Reduction can yield 4-(4-fluorophenyl)-1,3-thiazole-2-methanol.

- Substitution reactions allow for the introduction of different substituents on the thiazole ring.

Biological Applications

The compound has been investigated for its bioactive properties , particularly in antimicrobial and anticancer research. Studies have shown that derivatives of thiazoles exhibit significant activity against various bacterial strains and cancer cell lines.

- For example, a related compound demonstrated antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum, showing zones of inhibition that indicate potential therapeutic applications .

- The mechanism of action often involves interaction with specific enzymes or receptors, leading to inhibition or activation of biological pathways, which is enhanced by the presence of the fluorine atom that increases binding affinity.

Medicinal Chemistry

In drug development, this compound is explored for its potential as a lead structure in designing inhibitors targeting specific enzymes or receptors involved in diseases such as cancer or bacterial infections. Its structural properties allow for modifications that can improve efficacy and reduce side effects.

Case Study: Anticancer Activity

A derivative of this compound was tested against cancer cell lines and showed promising results, indicating its potential as an anticancer agent .

Industrial Applications

The compound also finds applications in the production of agrochemicals , dyes, and materials with specific electronic properties. Its unique electronic characteristics due to the fluorine substitution make it suitable for use in materials science.

Mécanisme D'action

The mechanism of action of 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorophenyl group enhances its binding affinity and specificity towards certain targets, making it a valuable compound in medicinal chemistry.

Comparaison Avec Des Composés Similaires

Structural and Crystallographic Insights

- Isostructurality : Fluorine and chlorine analogs (e.g., compounds 4 and 5 in ) are isostructural, with nearly identical unit cell parameters (differences <1 Å in axis lengths). However, Cl’s larger van der Waals radius causes subtle packing adjustments .

- Conformational Flexibility : Substituents like -CF₃ or ethyl groups induce torsional strain in the thiazole ring, altering dihedral angles by 5–10° compared to fluorine analogs .

Activité Biologique

4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorophenacyl bromide with thiazole derivatives under Hantzsch thiazole synthesis conditions. This method allows for the introduction of various substituents that can modify the biological activity of the resulting compounds .

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit promising antimicrobial properties. For instance, compounds related to this compound have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The minimum inhibitory concentrations (MICs) for these compounds were notably low, indicating strong antibacterial efficacy .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies indicate that this compound and its analogs exhibit cytotoxic effects against several cancer cell lines. For example, one study reported an IC50 value of less than 20 µg/mL against Jurkat and HT-29 cell lines, suggesting potent antitumor activity comparable to established chemotherapeutic agents like doxorubicin .

Table 1: Summary of Biological Activities

| Activity Type | Test Organisms/Cell Lines | IC50 Values | References |

|---|---|---|---|

| Antimicrobial | MRSA, E. faecium | Low MIC | |

| Antitumor | Jurkat, HT-29 | <20 µg/mL | |

| Cytotoxicity | Various cancer cell lines | <20 µg/mL |

Structure-Activity Relationships (SAR)

The biological activity of thiazole derivatives is often influenced by their structural features. Studies suggest that substituents on the phenyl ring significantly affect the potency of these compounds. For example:

- Electron-donating groups at certain positions enhance cytotoxicity.

- The presence of halogen substituents (like fluorine) appears to improve antibacterial activity.

- The thiazole ring itself is essential for maintaining biological activity across various assays .

Case Studies

Several case studies highlight the effectiveness of this compound in specific therapeutic contexts:

- Anticancer Studies : A series of derivatives were synthesized and tested against multiple cancer cell lines, revealing that modifications at the 2-position of the thiazole ring can lead to enhanced anticancer properties. Notably, one derivative demonstrated an IC50 value lower than that of doxorubicin in both Jurkat and A-431 cell lines .

- Antimicrobial Testing : In a comparative study against drug-resistant bacterial strains, thiazole derivatives including this compound showed superior activity compared to standard antibiotics, suggesting potential for development as new antimicrobial agents .

Q & A

Q. What are the standard synthetic routes for 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde?

Answer: The compound is synthesized via two primary routes:

Knöevenagel Condensation : Reacting 4-thioxo-2-thiazolidinone derivatives with fluorophenyl-substituted aldehydes in refluxing glacial acetic acid or PEG-400 (catalyst-free). PEG-400 offers a greener alternative, reducing reliance on harsh solvents .

Hantzsch Condensation : Thiosemicarbazones derived from fluorophenyl aldehydes are condensed with α-bromoacetophenones. This method is favored for regioselective thiazole ring formation .

Q. Comparison of Methods

| Method | Solvent/Catalyst | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|

| Knöevenagel | Acetic Acid/PEG-400 | 60-75 | 6-12 h | |

| Hantzsch | Ethanol, RT | 70-85 | 24-48 h |

Q. What analytical techniques are used to characterize this compound?

Answer:

- 1H NMR : Confirms substitution patterns (e.g., fluorophenyl protons at δ 7.28–7.43 ppm; thiazole-CH at δ 7.82 ppm) .

- Mass Spectrometry (EI-MS) : Validates molecular weight (e.g., m/z 305 [M+1] for analogous thiazole derivatives) .

- X-ray Crystallography : Resolves crystal packing and intermolecular interactions, critical for understanding solid-state reactivity .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cycloaddition reactions?

Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (FMOs) to identify electrophilic (C2-aldehyde) and nucleophilic (thiazole S-atom) sites. Semi-empirical SCF-MO calculations on fluorinated biphenyls validated reactivity trends observed experimentally .

- Molecular Dynamics Simulations : Model solvent effects on reaction pathways (e.g., PEG-400’s role in stabilizing transition states during Knöevenagel condensation) .

Q. What strategies resolve low yields in condensation reactions involving this compound?

Answer:

- Solvent Optimization : PEG-400 improves yields by 15–20% compared to acetic acid due to better solubility and reduced side reactions .

- Ultrasound-Assisted Synthesis : Reduces reaction time from 24 h to 2–4 h for analogous chromene-thiazole hybrids, minimizing decomposition .

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) enhance electrophilicity of aldehyde groups in Hantzsch condensations .

Q. How are structure-activity relationships (SAR) studied for fluorophenyl-thiazole derivatives?

Answer:

- Bioisosteric Replacement : Substitute the fluorophenyl group with chlorophenyl or morpholinyl groups to assess impact on biological activity (e.g., antimicrobial potency decreases by 40% with 4-chlorophenyl substitution) .

- Pharmacophore Modeling : Aligns electronic (fluorine’s electronegativity) and steric (thiazole ring planarity) features with target binding pockets. For example, fluorophenyl-thiazoles show higher kinase inhibition than non-fluorinated analogs .

Q. How to address contradictory spectroscopic data during characterization?

Answer:

- Cross-Validation : Use complementary techniques (e.g., 13C NMR with DEPT-135 to resolve ambiguous CH₂/CH₃ signals in thiazole derivatives) .

- Single-Crystal XRD : Resolves discrepancies in regiochemistry (e.g., confirming aldehyde positioning at C2 vs. C4 via intermolecular hydrogen bonding patterns) .

Q. What in silico tools are used to design derivatives with enhanced stability?

Answer:

- ADMET Prediction : Software like Schrödinger’s QikProp predicts metabolic stability (e.g., fluorophenyl-thiazoles exhibit t₁/₂ > 6 h in human liver microsomes) .

- Docking Studies : Identify derivatives with improved binding to cytochrome P450 enzymes, reducing off-target metabolism .

Q. How to optimize reaction conditions for scale-up synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.